N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-11-7-10-19(16-20)23-17-24(18-8-5-4-6-9-18)27(25-23)34(30,31)22-14-12-21(32-2)13-15-22/h4-16,24,26H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSLSVYFUMMOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which can influence a wide range of biological processes.
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, leading to various biological effects.
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to suppress oxidative stress and inflammatory markers. This suggests that the compound could potentially interact with pathways related to inflammation and oxidative stress.
Biological Activity
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Sulfonamide group : Known for its antibacterial properties.
- Methoxy and phenyl substituents : These groups may enhance biological activity through various interactions.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety is believed to enhance the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.
Case Study: Antitubercular Activity
In a study evaluating various derivatives, compounds similar to this compound demonstrated promising antitubercular activity. For instance, derivatives with similar structural motifs showed IC50 values ranging from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .
Anti-inflammatory Effects
The sulfonamide group is also linked to anti-inflammatory properties. Compounds containing this group have been shown to inhibit inflammatory mediators, suggesting that this compound could have therapeutic benefits in conditions characterized by inflammation.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings indicate that derivatives related to this compound exhibit low toxicity in non-cancerous cell lines at concentrations exceeding 128 μM, suggesting a favorable safety margin for therapeutic use .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : By binding to active sites of bacterial enzymes.
- Disruption of Bacterial Cell Wall Synthesis : Sulfonamides interfere with folate synthesis pathways critical for bacterial growth.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The target compound’s structure includes:
- R1 : 4-Methoxyphenylsulfonyl group (electron-donating methoxy substituent).
- R2 : Phenyl group (aromatic, lipophilic).
- R3: Ethanesulfonamide (polar, hydrogen-bonding capability). Computational tools like Multiwfn (for electronic properties) and AutoDock4 (for docking studies) are frequently employed to study such molecules.
Structural and Physicochemical Properties
*The target compound’s molecular formula and weight are estimated based on structural analogs.
Key Observations:
- Electron Effects : The 4-methoxyphenyl group (target) is electron-donating, enhancing solubility compared to the electron-withdrawing 4-fluorophenyl group in .
- Steric Bulk : The ethylsulfonyl group in reduces steric hindrance compared to aryl sulfonyl groups, possibly favoring receptor binding in certain contexts.
Research Methodologies
- Crystallography : Tools like SHELX enable precise determination of molecular geometry, critical for comparing substituent orientations.
- Electronic Analysis: Multiwfn computes electrostatic potentials and bond orders, revealing how methoxy vs. fluoro substituents alter charge distribution.
- Docking Studies : AutoDock4 predicts binding modes, highlighting how R2 (phenyl vs. furan) influences target affinity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
- Answer : The synthesis involves:
- Cyclization : Formation of the pyrazole ring via hydrazine and β-keto ester condensation under acidic/basic conditions .
- Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chloride and a base (e.g., triethylamine) .
- Coupling : Suzuki-Miyaura cross-coupling to attach the phenyl group using palladium catalysts .
- Ethanesulfonamide addition : Reaction with ethanesulfonyl chloride under controlled pH and temperature .
- Optimization : Design of Experiments (DOE) can systematically vary parameters (temperature, catalyst loading, solvent) to maximize yield and purity. Process intensification techniques (e.g., flow chemistry) are recommended for scalability .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy (1H/13C) confirms regiochemistry of the pyrazole ring and substitution patterns .
- HPLC monitors reaction progress and purity (>95% recommended for biological assays) .
- Mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
- X-ray crystallography resolves stereochemical ambiguities in the dihydropyrazole core .
Q. How does the fluorophenyl/methoxyphenyl substitution affect physicochemical properties?
- Answer : The 4-methoxyphenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the fluorophenyl substituent increases metabolic stability by resisting oxidative degradation . Computational tools like COSMOtherm can predict solubility and partition coefficients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Answer :
- Core modifications : Replace the dihydropyrazole ring with triazoles to assess impact on target binding .
- Substituent effects : Compare 4-methoxy vs. 3,4-dimethoxy groups on sulfonamide bioisosterism using molecular docking (e.g., AutoDock Vina) .
- In vitro testing : Screen analogs against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) with IC50 determinations .
- Data-driven design : Use QSAR models to correlate electronic descriptors (Hammett σ) with activity trends .
Q. What protocols are recommended for resolving contradictions in biological assay data (e.g., varying IC50 values)?
- Answer :
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., luciferase reporter) .
- Solubility checks : Use dynamic light scattering (DLS) to confirm compound stability in assay buffers .
- Metabolic interference : Test for cytochrome P450 interactions via liver microsome incubations .
- Statistical rigor : Apply Grubbs’ test to identify outliers in dose-response datasets .
Q. How can computational methods enhance synthetic route optimization?
- Answer :
- Reaction pathway modeling : Use Gaussian or ORCA to calculate transition-state energies for cyclization steps .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts for Suzuki couplings .
- Process simulation : Aspen Plus models can optimize solvent recovery and waste reduction in multi-step syntheses .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Answer :
- Flow chemistry : Reduces exothermic risks in sulfonylation steps and improves mixing efficiency .
- Crystallization engineering : Use polymorph screening (via XRPD) to isolate the most stable form for formulation .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., residual palladium <10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
